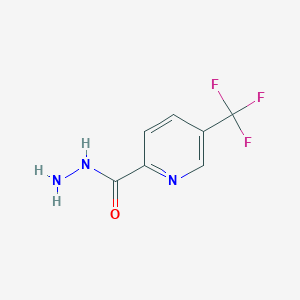
3-Bromo-5-chloro-N,N-dimethylpyridin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromo-5-chloro-N,N-dimethylpyridin-4-amine is an organic compound with the molecular formula C₇H₈BrClN₂ and a molecular weight of 235.51 g/mol . It is a derivative of pyridine, characterized by the presence of bromine and chlorine atoms at the 3 and 5 positions, respectively, and a dimethylamino group at the 4 position.
Vorbereitungsmethoden
The synthesis of 3-Bromo-5-chloro-N,N-dimethylpyridin-4-amine typically involves the halogenation of N,N-dimethylpyridin-4-amine. One common method includes the bromination and chlorination of N,N-dimethylpyridin-4-amine under controlled conditions . Industrial production methods may involve similar halogenation reactions, optimized for large-scale production to ensure high yield and purity.
Analyse Chemischer Reaktionen
3-Bromo-5-chloro-N,N-dimethylpyridin-4-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen atom.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
3-Bromo-5-chloro-N,N-dimethylpyridin-4-amine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Wirkmechanismus
The mechanism of action of 3-Bromo-5-chloro-N,N-dimethylpyridin-4-amine involves its interaction with specific molecular targets. The presence of bromine and chlorine atoms, along with the dimethylamino group, allows it to form various interactions with enzymes and receptors, influencing their activity and function .
Vergleich Mit ähnlichen Verbindungen
3-Bromo-5-chloro-N,N-dimethylpyridin-4-amine can be compared with similar compounds such as:
3-Bromo-N,N-dimethylaniline: Similar in structure but lacks the chlorine atom.
5-Chloro-3-fluoro-N,N-dimethyl-2-pyridinamine: Contains a fluorine atom instead of bromine.
3-Bromo-2-chloro-N,N-dimethylpyridin-4-amine: Similar but with different positions of halogen atoms .
Eigenschaften
Molekularformel |
C7H8BrClN2 |
|---|---|
Molekulargewicht |
235.51 g/mol |
IUPAC-Name |
3-bromo-5-chloro-N,N-dimethylpyridin-4-amine |
InChI |
InChI=1S/C7H8BrClN2/c1-11(2)7-5(8)3-10-4-6(7)9/h3-4H,1-2H3 |
InChI-Schlüssel |
PVUMJDQZNUQSGD-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C1=C(C=NC=C1Cl)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![[(3r)-3-Aminobutyl]dimethylamine](/img/structure/B11925583.png)




![2-Chloro-7-methoxybenzo[d]oxazole](/img/structure/B11925634.png)



